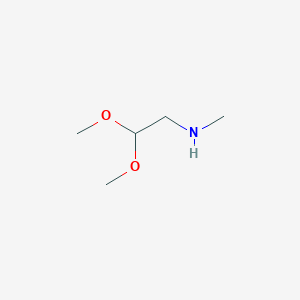

Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EDC is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

EDC is commercially available and can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Molecular Structure Analysis

The molecular formula for EDC is C8H17N3 . Its molar mass is 155.245 g·mol−1 .Chemical Reactions Analysis

EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Physical And Chemical Properties Analysis

EDC is a liquid at 20°C .Scientific Research Applications

Neuroimaging and Alzheimer's Disease

One significant area of application for complex fluorinated compounds is in the development of amyloid imaging ligands used in diagnosing Alzheimer's disease. Studies have shown that specific radioligands can be used in PET scans to measure amyloid in vivo in the brains of patients with Alzheimer's disease. Such compounds are pivotal in early detection and the evaluation of new therapies for Alzheimer's and other neurodegenerative diseases (Nordberg, 2007).

Electrochemical Technologies

Electrochemical surface finishing and energy storage technologies also benefit from the use of complex fluorinated compounds. Research in this area has focused on the development of room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for applications in electroplating and energy storage. These advancements are instrumental in creating more efficient and environmentally friendly technologies for a range of applications (Tsuda, Stafford, & Hussey, 2017).

Biodegradation and Environmental Impact

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, have been extensively studied. While ETBE is different from ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate, research in this area highlights the importance of understanding the environmental impact and degradation pathways of synthetic compounds. Such studies inform the development of more sustainable chemicals and the remediation of environmental pollutants (Thornton et al., 2020).

Safety And Hazards

EDC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention .

properties

IUPAC Name |

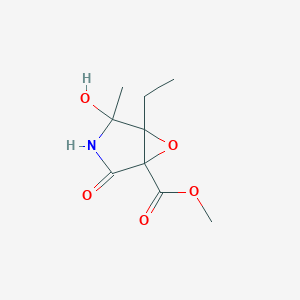

ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO3/c1-5-14-7(12(3)4)9(10,11)8(13)15-6-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKRWROIDBGNCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374356 |

Source

|

| Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

CAS RN |

141546-96-5 |

Source

|

| Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)

![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)